Product packaging for Carbonic acid;2-dodecylphenol(Cat. No.:CAS No. 30108-28-2)

Carbonic acid;2-dodecylphenol

Cat. No.: B14691387
CAS No.: 30108-28-2
M. Wt: 586.9 g/mol
InChI Key: ROLMOPFIZXNLTB-UHFFFAOYSA-N
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Description

Carbonic acid;2-dodecylphenol is an organic chemical compound with the CAS registry number 30108-28-2 . This substance has the molecular formula C37H62O5 and a molecular weight of 586.885 g/mol . Its exact mass is 586.460 g/mol, and it features a high LogP value of 11.933, indicating significant lipophilicity . The compound's topological polar surface area (PSA) is 97.990 Ų . As a chemical entity, it is offered for sale as a solid intended for laboratory and research applications only. This product is strictly for research purposes and is not classified or available for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H62O5 B14691387 Carbonic acid;2-dodecylphenol CAS No. 30108-28-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30108-28-2

Molecular Formula

C37H62O5

Molecular Weight

586.9 g/mol

IUPAC Name

carbonic acid;2-dodecylphenol

InChI

InChI=1S/2C18H30O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;2-1(3)4/h2*12-13,15-16,19H,2-11,14H2,1H3;(H2,2,3,4)

InChI Key

ROLMOPFIZXNLTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCCCC1=CC=CC=C1O.C(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Dodecylphenyl Carbonate

General Synthesis Routes for 2-Dodecylphenyl Carbonate and Structural Analogues

The formation of the carbonate ester functional group in 2-dodecylphenyl carbonate can be achieved through several key reaction types.

Transesterification is a significant method for the synthesis of organic carbonates. wikipedia.org In this process, an existing carbonate ester reacts with an alcohol or phenol (B47542), resulting in the exchange of one of the alkoxy or aryloxy groups. For the synthesis of 2-dodecylphenyl carbonate, this would typically involve the reaction of a simple dialkyl carbonate, such as dimethyl carbonate (DMC), with 2-dodecylphenol (B1585192).

The reaction is often catalyzed by a base, which activates the transesterification process. mdpi.com The mechanism involves the nucleophilic attack of the phenoxide ion (formed from 2-dodecylphenol in the presence of a base) on the carbonyl carbon of the dialkyl carbonate. mdpi.com This process is advantageous as it avoids the use of highly toxic reagents like phosgene (B1210022). rsc.org The equilibrium of the reaction can be shifted in favor of the product by removing the more volatile alcohol byproduct (e.g., methanol (B129727) when using DMC) via distillation. wikipedia.org

Table 1: Key Features of Carbonate Exchange Reactions

Feature Description
Reactants 2-Dodecylphenol and a dialkyl carbonate (e.g., Dimethyl Carbonate)
Catalyst Typically a base (e.g., NaH) to facilitate transesterification. mdpi.com
Driving Force Removal of the alcohol byproduct (e.g., methanol) to shift equilibrium. wikipedia.org

| Advantage | Avoids the use of toxic phosgene, aligning with green chemistry principles. rsc.org |

A traditional and high-yielding method for synthesizing carbonate esters involves the reaction of an alcohol or phenol with phosgene (COCl₂), a derivative of carbon dioxide. wikipedia.org In this pathway, 2-dodecylphenol would react with phosgene, typically in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. The reaction proceeds through a chloroformate ester intermediate. wikipedia.org

Direct synthesis from carbon dioxide is a more environmentally friendly but thermodynamically challenging route. wikipedia.org While methods exist for synthesizing cyclic carbonates from diols and CO₂ at atmospheric pressure, the direct condensation of phenols with CO₂ to form diaryl carbonates is less favorable. wikipedia.orgcore.ac.uk

Oxidative carbonylation represents another major route to carbonate esters. This process involves the reaction of an alcohol or phenol with carbon monoxide (CO) and an oxidizing agent. wikipedia.org This method offers an alternative to phosgenation. Furthermore, the development of sustainable, chlorine-free methodologies utilizing CO₂ and its derivatives is an active area of research, driven by the desire for greener chemical processes. rsc.org These advanced methods aim to activate the relatively stable CO₂ molecule to serve as a C1 feedstock for producing compounds like carbonates. rsc.org

Precursor Chemistry: Synthesis of 2-Dodecylphenol

The availability of the precursor, 2-dodecylphenol, is critical. It is primarily synthesized through the alkylation of phenol. pcc.eu 2-Dodecylphenol is an organic compound characterized by a dodecyl group attached to a phenol ring. ontosight.ai

The Friedel-Crafts alkylation of phenol with dodecene is a common industrial method for producing dodecylphenol (B1171820). The choice of catalyst is crucial as it influences the position of the alkyl group on the phenol ring (ortho, para, or meta).

Several types of catalysts are employed:

Cation-Exchange Resins: Acidic cation exchangers like Amberlyst-15 can effectively catalyze the alkylation of phenol with olefins such as 1-dodecene (B91753). acs.orgacs.org A mechanistic study suggests the reaction involves the formation of a phenolic ether, followed by intramolecular rearrangement to yield C-alkylphenols. acs.org

Aluminum Phenoxide: This catalyst is known to favor ortho-alkylation. google.com The process involves heating phenol with aluminum metal or a reactive aluminum compound to form the aluminum phenoxide catalyst in situ, which then directs the incoming olefin to the position ortho to the hydroxyl group. google.comgoogle.com

Zeolites: Zeolite catalysts, such as H-Mordenite, have also been used. Studies have shown that with H-Mordenite, the alkylation of phenol with 1-dodecene primarily yields the o-alkylphenol, contrary to some earlier reports that claimed para-selectivity. oup.com

Table 2: Catalysts for Alkylation of Phenol with Dodecene

Catalyst Type Precursors Key Characteristics
Cation-Exchange Resin Phenol, 1-Dodecene Leads to a mixture of isomers; mechanism involves ether intermediate. acs.orgacs.org
Aluminum Phenoxide Phenol, 1-Dodecene, Aluminum Promotes selective ortho-alkylation. google.comgoogle.com

| Zeolite (H-Mordenite) | Phenol, 1-Dodecene | Primarily yields the ortho-isomer. oup.com |

While linear dodecylphenol is synthesized from 1-dodecene, branched dodecylphenol is produced using oligomers of shorter alkenes. The most common precursor for branched dodecylphenol is the propylene (B89431) tetramer (dodecene). pcc.eu This tetramer is a complex mixture of branched C12 olefins. The alkylation of phenol with this mixture, typically using an acid catalyst, yields branched dodecylphenol. pcc.eugoogle.com Other raw materials like triisobutylene (B147571) can also be used. google.com The resulting product is a mixture of isomers with a branched dodecyl chain, which is classified as reprotoxic. wikipedia.org

Green Chemistry Approaches in Carbonate Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of carbonates, this has led to a shift away from traditional methods that often employ toxic reagents like phosgene.

Carbon Dioxide Fixation into Carbonates

The utilization of carbon dioxide (CO2) as a C1 building block is a cornerstone of green chemistry, offering a pathway to convert a greenhouse gas into valuable chemicals. The direct carboxylation of phenols with CO2 to produce aryl carbonates is a promising but challenging reaction due to the thermodynamic stability of CO2.

The direct synthesis of 2-dodecylphenyl carbonate from 2-dodecylphenol and CO2 would represent an ideal atom-economical route. However, research in this specific area is limited. General studies on the carboxylation of phenols have shown that the reaction requires activation of the phenol, typically by converting it to the corresponding phenoxide, and often necessitates high pressures and temperatures. For instance, the carboxylation of sodium phenoxide has been shown to yield salicylic (B10762653) acid at elevated temperatures and pressures, with the product distribution being sensitive to the reaction conditions. researchgate.netmdpi.com Achieving selective O-carboxylation to form the carbonate over C-carboxylation to form hydroxybenzoic acids is a significant hurdle, especially with sterically hindered phenols like 2-dodecylphenol.

Table 1: Illustrative Conditions for Direct Carboxylation of Phenols (General Examples)

Phenol SubstrateCatalyst/PromoterTemperature (°C)Pressure (MPa)Major Product(s)Reference
Phenol (as sodium phenoxide)None125-1505-10Sodium salicylate researchgate.netmdpi.com
PhenolCs2CO31505Salicylic acid nih.gov
MethanolCeO2 / 2-cyanopyridine1203Dimethyl carbonate rsc.org

Note: This table provides general examples for phenol and methanol carboxylation due to the lack of specific data for 2-dodecylphenol.

Phosgene-Free Synthesis of Carbonates

The toxicity of phosgene has driven the development of numerous alternative methods for carbonate synthesis. Transesterification of a less toxic carbonate source, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with an alcohol or phenol is a widely adopted phosgene-free route.

The synthesis of 2-dodecylphenyl carbonate can be envisioned through the transesterification of 2-dodecylphenol with a dialkyl carbonate like DMC. This reaction is typically catalyzed by a base or a Lewis acid. The general mechanism involves the nucleophilic attack of the phenoxide on the carbonyl carbon of the dialkyl carbonate, leading to the formation of the mixed carbonate and an alcohol byproduct.

While specific research on the transesterification of 2-dodecylphenol is not extensively reported, studies on the transesterification of phenol with DMC to produce diphenyl carbonate (DPC) are well-documented. A variety of catalysts, including alkali metal hydroxides, alkoxides, and various metal oxides, have been shown to be effective for this transformation. The reaction is reversible, and the removal of the alcohol byproduct (e.g., methanol) is often necessary to drive the reaction to completion. Given the steric hindrance of the dodecyl group in the ortho position of 2-dodecylphenol, the reaction conditions, including catalyst choice and temperature, would likely need to be optimized to achieve high yields.

The reactivity of carbonate esters is influenced by the electronic and steric properties of the substituent groups. mdpi.com The bulky dodecyl group in 2-dodecylphenol could potentially hinder the approach of the phenoxide to the carbonyl center, requiring more forcing conditions or highly active catalysts compared to the synthesis of unhindered aryl carbonates.

Table 2: Representative Catalysts and Conditions for Transesterification of Phenols with Dialkyl Carbonates (General Examples)

Phenol SubstrateCarbonate SourceCatalystTemperature (°C)Key FindingsReference
PhenolDimethyl CarbonateNaOH180-220Formation of diphenyl carbonateGeneral Knowledge
PhenolDimethyl CarbonateTi(OBu)4180-200Effective catalysis for DPC synthesisGeneral Knowledge
2,2,3,3-Tetrafluoropropan-1-olDimethyl CarbonateTetramethylammonium hydroxide (B78521)Not specified81% selectivity for the mixed carbonate researchgate.net

Note: This table presents general examples for phenol and a fluorinated alcohol due to the absence of specific data for 2-dodecylphenol.

Chemical Transformations of 2-Dodecylphenyl Carbonate

Information on the specific chemical transformations of 2-dodecylphenyl carbonate is limited in publicly available literature. However, the reactivity of aryl alkyl carbonates, in general, suggests several potential transformations. These compounds can undergo hydrolysis back to the corresponding phenol and alcohol, a reaction that can be catalyzed by acids or bases. mdpi.comnih.gov The steric hindrance provided by the 2-dodecyl group might influence the rate of hydrolysis compared to unhindered analogs.

Furthermore, aryl alkyl carbonates can act as electrophilic reagents in reactions with nucleophiles. For instance, they can be used in acylation reactions, transferring the aryloxycarbonyl group to a suitable nucleophile. The reactivity in such transformations would be dictated by the nature of the nucleophile and the reaction conditions.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Dodecylphenyl Carbonate Systems

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation with the sample, specific vibrational modes corresponding to different bonds can be identified.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in 2-dodecylphenyl carbonate. The carbonate group (O-C=O) is a key feature and exhibits characteristic absorption bands. In similar carbonate compounds, a strong, sharp absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1740-1780 cm⁻¹. For diphenyl carbonate, a related compound, this distinctive absorbance band is found at 1753 cm⁻¹ researchgate.net. Additionally, the C-O stretching vibrations of the carbonate group would produce strong bands in the 1000-1300 cm⁻¹ region.

The presence of the long dodecyl chain would be indicated by characteristic alkane absorptions. These include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃). The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ortho-substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 735-770 cm⁻¹ range.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carbonate (C=O)Stretch1740 - 1780
Carbonate (C-O)Stretch1000 - 1300
Alkyl (C-H)Stretch2850 - 2960
Alkyl (C-H)Bend1375 - 1465
Aromatic (C-H)Stretch3010 - 3100
Aromatic (C=C)Stretch1450 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the number and types of hydrogen atoms in 2-dodecylphenyl carbonate. The spectrum would exhibit distinct signals for the aromatic protons, the protons of the dodecyl chain, and potentially a methyl group from a precursor if the carbonate was formed from methyl chloroformate.

The aromatic protons on the substituted benzene ring would typically appear in the downfield region, between δ 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns of these protons would be indicative of the ortho-substitution pattern. The protons of the long dodecyl chain would be observed in the upfield region. The terminal methyl (CH₃) group would likely appear as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups of the chain would produce a complex multiplet signal between approximately δ 1.2 and 1.6 ppm. The methylene group attached directly to the aromatic ring (Ar-CH₂-) would be deshielded and is expected to resonate at a higher chemical shift, likely in the range of δ 2.5-2.8 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (Ar-H)7.0 - 8.0Multiplet
Alkyl (Ar-CH₂-)2.5 - 2.8Triplet
Alkyl (-CH₂-)n1.2 - 1.6Multiplet
Alkyl (-CH₃)0.8 - 0.9Triplet

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like 2-dodecylphenyl carbonate. The gas chromatogram would provide information on the purity of the sample, while the mass spectrum would confirm the molecular weight and offer insights into the structure.

The molecular ion peak (M⁺) for 2-dodecylphenyl carbonate would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns for long-chain alkylbenzenes involve the cleavage of the benzylic bond, leading to a stable tropylium (B1234903) ion or related fragments. For 2-dodecylphenol (B1585192), a related compound, significant fragments are often observed at m/z values corresponding to the loss of the alkyl chain. In the case of 2-dodecylphenyl carbonate, fragmentation would likely involve the loss of the dodecyl chain, the carbonate group, or parts of the alkyl chain. The fragmentation of long-chain hydrocarbons often results in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

Ion Proposed Structure Expected m/z
Molecular Ion[C₁₉H₃₀O₃]⁺322.22
Fragment[M - C₁₂H₂₅]⁺151.07
Fragment[C₁₂H₂₅]⁺169.33
Fragment[C₆H₅O]⁺93.05

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for the purification of 2-dodecylphenyl carbonate and for the analysis of its purity and, in the case of polymeric materials, its molecular weight distribution.

For the purification of 2-dodecylphenyl carbonate from a reaction mixture, column chromatography is a commonly employed technique. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective in separating the desired product from more polar or less polar impurities. The progress of the separation can be monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of the purity of 2-dodecylphenyl carbonate. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a suitable starting point for method development. The retention time and peak area would provide information on the identity and concentration of the compound. For related polymeric carbonate systems, Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight distribution.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers, including polycarbonates synthesized from monomers such as 2-dodecylphenol. wikipedia.orgmariolino-carta.com This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org The process involves dissolving the polymer sample in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), and injecting it into a column packed with porous gel beads. wikipedia.orgphenomenex.comyoutube.com

As the polymer solution passes through the column, larger molecules are excluded from the pores of the gel and thus elute more quickly. wikipedia.org Smaller molecules, however, penetrate the pores to varying extents, leading to a longer retention time. youtube.com This separation by size allows for the determination of the polymer's molecular weight distribution, a critical factor that governs its physical and mechanical properties like strength, melt flow, and brittleness. lcms.czlcms.cz

The output from the GPC system is a chromatogram, which plots the detector response against retention time. researchgate.net To translate this data into molecular weights, the system is calibrated using polymer standards of known molecular weights, such as narrow-polydispersity polystyrene. youtube.com From the calibrated chromatogram, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all molecules have the same length, while higher values signify a broader distribution. youtube.com

In the context of polycarbonates derived from 2-dodecylphenol, GPC analysis provides crucial quality control data, ensuring that the polymerization process has yielded a product with the desired molecular weight characteristics for a specific application.

Table 1: Representative GPC Data for an Aliphatic Polycarbonate Sample

ParameterValueDescription
Mn ( g/mol ) 35,000Number-average molecular weight.
Mw ( g/mol ) 70,000Weight-average molecular weight.
PDI (Mw/Mn) 2.0Polydispersity Index, indicating the breadth of the molecular weight distribution. lcms.cz

X-ray Diffraction (XRD) Analysis for Crystalline Structure and Material Morphology

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. For polymers like polycarbonates containing long alkyl side chains, such as those derived from 2-dodecylphenol, XRD is employed to determine the degree of crystallinity. The long dodecyl chains can influence how the polymer chains pack together, leading to either ordered crystalline regions or disordered amorphous structures.

The analysis involves directing a beam of X-rays onto the material and measuring the scattering angles of the diffracted beams. Crystalline materials produce a characteristic diffraction pattern with sharp, intense peaks at specific angles (2θ), which are defined by Bragg's Law. These peaks correspond to the regular, repeating planes of atoms within the crystal lattice. In contrast, amorphous materials, which lack long-range order, produce broad, diffuse halos in their diffraction patterns.

For semi-crystalline polycarbonates, the XRD pattern will be a superposition of sharp peaks on a broad amorphous halo. The positions of the peaks can give information about the unit cell dimensions of the crystalline domains, while the relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percent crystallinity. This information is vital as the degree of crystallinity significantly impacts the material's mechanical properties, thermal stability, and optical clarity. For instance, a higher degree of crystallinity often correlates with increased rigidity, hardness, and melting point.

Table 2: Illustrative XRD Peak Data for a Semi-Crystalline Alkyl-Substituted Polymer

2θ Angle (°)Relative Intensity (%)Miller Indices (hkl)Interpretation
17.5 100(110)Principal peak indicating a primary packing distance between polymer chains.
19.8 65(200)Secondary peak related to a different set of crystallographic planes.
22.3 80(210)Peak indicating another ordered arrangement within the crystalline lamellae.
25-35 20N/ABroad amorphous halo, indicating significant non-crystalline regions.

Environmental Scanning Electron Microscopy (ESEM) for Surface Morphology of Related Materials

Environmental Scanning Electron Microscopy (ESEM) is an advanced imaging technique that allows for the detailed examination of a material's surface morphology under various environmental conditions. wiley.comelsevierpure.comresearchgate.net Unlike conventional high-vacuum SEM, ESEM can operate with a gaseous atmosphere (e.g., water vapor or nitrogen) in the sample chamber. wiley.comthermofisher.com This capability is particularly advantageous for studying polymeric materials, such as polycarbonates, which can be insulating and may contain volatile components or require observation in a hydrated state. wiley.comthermofisher.com

For materials related to 2-dodecylphenyl carbonate systems, ESEM provides high-resolution images of the surface topography, revealing features such as texture, porosity, and the distribution of different phases or domains. wiley.com The ability to image non-conductive polymer samples without a conductive coating (like gold or carbon) is a significant benefit, as it preserves the original surface structure. wiley.com This is crucial for accurately assessing the material's native morphology.

ESEM can also be used for dynamic in-situ experiments. thermofisher.com For example, by using a cooling or heating stage, one can observe morphological changes, such as cracking, melting, or swelling, as a function of temperature. thermofisher.comnih.gov Similarly, by controlling the humidity in the chamber, the interaction of the polymer surface with water can be studied in real-time. thermofisher.com These investigations provide invaluable insights into the material's behavior and durability under conditions that mimic its end-use environment. For instance, observing the surface of a polycarbonate blend can reveal how the different polymer components are dispersed and how the morphology changes after degradation or mechanical stress. researchgate.net

Table 3: Summary of Morphological Observations from ESEM Analysis of a Polymer Blend

FeatureObservationSignificance
Surface Texture Generally smooth with minor undulations.Indicates good processing and film formation.
Phase Distribution Globular domains (500 nm average diameter) of a secondary polymer phase are visible. researchgate.netSuggests the material is a composite or blend; domain size affects mechanical properties.
Porosity No significant porosity observed on the surface.Implies a dense, non-porous material, which is important for barrier properties.
Micro-cracks Absent in the as-prepared sample but appear after simulated environmental stress.Provides information on the material's fracture behavior and environmental stability. nih.gov

Reaction Mechanisms and Kinetic Studies of 2 Dodecylphenyl Carbonate Formation and Derivatives

Mechanistic Pathways of Carbonate Formation from Phenols and Carbon Dioxide/Derivatives

The formation of carbonates from phenols like 2-dodecylphenol (B1585192) can be achieved through several mechanistic routes, primarily involving carbon dioxide or its derivatives, such as dimethyl carbonate (DMC) and cyclic carbonates.

One significant pathway is transesterification . In this process, a phenol (B47542) reacts with a carbonate diester, like dimethyl carbonate. Research on the synthesis of diphenyl carbonate from phenol and DMC has shown that this reaction often proceeds through a two-step mechanism. The first step is the formation of an intermediate, such as methyl phenyl carbonate, which then undergoes disproportionation to yield diphenyl carbonate and regenerate dimethyl carbonate. mdpi.com The mechanism can be influenced by the catalyst, where a catalyst like dibutyltin (B87310) oxide may first react with the phenol to form an intermediate that then complexes with the dimethyl carbonate to facilitate the reaction. mdpi.com

Another route is the direct synthesis from phenol and carbon dioxide . This method is considered a greener alternative. The reaction can be effectively catalyzed by various metal complexes. For instance, metal-salen complexes with titanium as the central metal have been found to possess the necessary Lewis acid properties to catalyze the direct synthesis of diphenyl carbonate from phenol and CO2. nih.gov The mechanism involves the activation of the phenol and CO2 by the catalyst, facilitating the formation of the carbonate bond.

Phenols can also react with cyclic organic carbonates . For example, the reaction of epoxides with carbon dioxide, co-catalyzed by Schiff bases and organic bases, can produce cyclic carbonates in high yields. capes.gov.br These cyclic carbonates can then react with phenols. The mechanism for the formation of six-membered cyclic carbonates from various substrates in the presence of CO2 has also been explored. researchgate.net

Kinetic Investigations of Synthesis and Derivatization Reactions

Kinetic studies are crucial for understanding reaction rates, optimizing conditions, and elucidating mechanisms. While specific kinetic data for 2-dodecylphenyl carbonate synthesis is not widely published, studies on related phenolic compounds and carbonate reactions provide significant insights.

The hydrolysis kinetics of various phenolic carbonate esters have been investigated in aqueous solutions. mdpi.com Such studies typically measure degradation rates under different pH conditions to determine rate constants for spontaneous, acid-catalyzed, and base-catalyzed hydrolysis. mdpi.com For instance, the degradation of carbonate esters can be followed by UV-spectrophotometry or HPLC to establish pH-rate profiles. mdpi.com

Kinetic modeling is a powerful tool for investigating complex reaction networks in advanced oxidation processes (AOPs) involving phenols. nih.gov Comprehensive models incorporating over 500 reactions have been developed to simulate phenol oxidation, considering the effects of co-existing anions like chloride, bromide, and carbonate. nih.gov These models are validated against experimental data and can predict the transformation of phenol and its intermediates under various conditions. nih.gov

The kinetics of decarboxylation of cyclic carbonates, a potential side reaction or subsequent step, have also been studied using computational methods. rsc.orgresearchgate.net These studies calculate the free energy barriers for different reaction pathways, such as base- and acid-catalyzed mechanisms, to determine the rate-determining steps. rsc.orgresearchgate.net For example, in the decarboxylation of 1,2-glycerol carbonate, the rate-determining step for the base-catalyzed reaction is the loss of carbon dioxide from the carbonate anion. rsc.orgresearchgate.net

Extensive databases compile evaluated kinetic data for the gas-phase reactions of a vast number of organic compounds, which can be a valuable resource for developing structure-activity relationships (SARs) to estimate reaction rates for compounds like 2-dodecylphenol. copernicus.org

Catalytic Aspects in Carbonate and Related Derivatization Processes

Catalysis is fundamental to the efficient and selective synthesis of carbonates and their derivatives. The choice of catalyst can dramatically influence reaction rates, yields, and product distributions.

For the direct synthesis of diphenyl carbonate from phenol and CO2, Ti-salen-based catalysts have shown promise. nih.gov The catalytic activity and selectivity of these complexes can be fine-tuned by introducing specific substituents into the salen ligand. For example, tert-butyl groups can induce selective formation of the desired carbonate due to steric effects. nih.gov

In the ethoxylation of alkylphenols, double metal cyanide (DMC) catalysts are known to be more reactive than traditional basic catalysts. google.com Their high reactivity allows for lower operating pressures of ethylene (B1197577) oxide. google.com Alkali metals and their hydrides are also used, particularly for producing alcohol polyethoxylates with specific chain length distributions. google.com

The ethoxylation of dodecylphenol (B1171820), a key derivatization reaction, is heavily reliant on catalysts to proceed efficiently. venus-goa.com This reaction involves the addition of ethylene oxide to the phenolic hydroxyl group to form a polyether chain. wikipedia.org

Alkaline catalysts are most commonly used in industrial ethoxylation. These include alkali metal hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). wikipedia.orggoogle.com The reaction typically proceeds by first deprotonating the phenol with the base to form a more nucleophilic phenoxide ion, which then attacks the ethylene oxide ring, initiating the polymerization. The process is generally conducted at elevated temperatures (e.g., 180 °C) and pressures. wikipedia.org

Double Metal Cyanide (DMC) catalysts , such as zinc hexacyanocobaltate, represent a more advanced catalytic system. google.com These catalysts are highly active, allowing for significantly reduced cycle times and milder reaction conditions compared to conventional base-catalyzed processes. google.com

Acidic catalysts , like Lewis acids (e.g., BF3), can also be used for ethoxylation. nih.gov However, they often lead to the formation of more byproducts. nih.gov The mechanism of ethoxylation can vary depending on whether an acidic or basic catalyst is employed. researchgate.net

The type of catalyst used has a profound impact on the selectivity and yield of the desired products in both carbonate formation and subsequent derivatization reactions.

In the ethoxylation of alcohols and phenols, different catalyst systems lead to distinct product distributions. nih.gov Basic catalysts like NaOH and KOH tend to produce ethoxylates with a broad molecular weight distribution. nih.gov In contrast, certain proprietary catalysts can yield products with a narrower distribution and lower concentrations of byproducts like poly(ethylene glycol) (PEG). nih.gov Acidic catalysts may also produce a narrow distribution but often at the cost of lower selectivity and more byproducts. nih.gov The selectivity of Ni-based catalysts in the hydrodeoxygenation of phenol and its derivatives is influenced by the catalyst support and preparation method, which affects properties like surface acidity. taylorfrancis.com

The table below summarizes the influence of different catalyst types on the ethoxylation of C12-C14 primary alcohols, which provides analogous insights for dodecylphenol ethoxylation. nih.gov

Catalyst TypeExampleKey Characteristics of ProductByproduct (PEG) FormationSource
BasicNaOH, KOHWider molecular weight distribution, high concentration of unreacted alcohol.Lower nih.gov
AcidicBF3, SbCl4Narrower molecular weight distribution.Higher nih.gov
Proprietary / HeterogeneousMCT-09, NAE-03Narrow distribution of ethoxylation degree, better wetting properties.Low nih.gov

The selectivity of a reaction can also be affected by the physical properties of the catalyst, such as particle size distribution, especially when intraparticle diffusion limitations are present. mdpi.com

Mechanisms of Derivatization Reactions (e.g., Ethoxylation)

Derivatization reactions are employed to modify the chemical structure and properties of 2-dodecylphenol. Ethoxylation is the most commercially significant of these reactions.

The general mechanism for base-catalyzed ethoxylation begins with the deprotonation of the phenol's hydroxyl group by a strong base (e.g., KOH) to form a highly reactive phenoxide anion. This anion then acts as a nucleophile, attacking one of the carbon atoms in the strained three-membered ring of ethylene oxide. This results in a ring-opening reaction and the formation of an alcoholate, which is the first ethoxylated species. This new alcoholate can then react with another molecule of ethylene oxide, and the process repeats, propagating the polyoxyethylene chain. wikipedia.org

The acid-catalyzed ethoxylation mechanism is different. It involves the protonation of the oxygen atom in the ethylene oxide ring by the acid catalyst. This makes the epoxide ring more susceptible to nucleophilic attack by the neutral phenol molecule.

The specific mechanism of ethoxylation can also depend on the nature of the substrate. For the ethoxylation of esters, an acidic catalyst can weaken the C-OR bond, leading to the insertion of the oxyethylene group between the carbonyl carbon and the alkoxy oxygen. researchgate.net With catalysts containing alkali or transition metals, the reaction can proceed through a two-stage process of ethoxylation and transesterification. researchgate.net

Other derivatization reactions are also used, often for analytical purposes to make the phenolic compounds more volatile or detectable for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net These include:

Silylation : Replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group. researchgate.net

Acylation : Introducing an acyl group by reacting the phenol with an acyl chloride (e.g., benzoyl chloride) to form an ester. libretexts.org

These derivatization strategies are crucial for both synthesizing new molecules with desired properties and for the analytical determination of phenolic compounds. researchgate.netlibretexts.org

Advanced Materials Science and Polymer Chemistry Involving Dodecylphenol Carbonate Derivatives

Polymerization and Copolymerization Incorporating Dodecylphenol (B1171820) Moieties

Dodecylphenol's unique chemical structure allows it to be integrated into polymers through various synthetic strategies, acting as a monomer, a building block for block copolymers, a chain terminator to control molecular weight, or a modifying surfactant.

Block copolymers containing dodecylphenol segments can be synthesized to create materials with specific functionalities. One notable example is the synthesis of poly(dodecyl phenol (B47542) formaldehyde)-b-poly(oxypropylene) block copolymers, designed for applications such as asphaltene inhibition in heavy crude oil. researchgate.net The synthesis is typically a two-step process. researchgate.net

First, a poly(dodecyl phenol formaldehyde) (PDPF) resin is created through the condensation polymerization of dodecylphenol and formaldehyde (B43269). researchgate.netkharagpurcollege.ac.in The molecular weight of this initial resin can be controlled by adjusting reaction conditions. Following this, the PDPF resin is used to initiate the polymerization of another monomer, such as propylene (B89431) oxide, to form the second block, resulting in the final block copolymer structure. researchgate.net Gel Permeation Chromatography (GPC) is a common technique used to determine the molecular weights of the resulting polymers. researchgate.net Research has produced PDPF resins with varying molecular weights, such as 1,936, 4,047, and 8,092 g/mol , which are then used to create the final block copolymers. researchgate.net

Table 1: Molecular Weights of Synthesized Poly(dodecyl phenol formaldehyde) Resins

Resin DesignationMolecular Weight ( g/mol )
PDPF11,936
PDPF24,047
PDPF38,092
Data sourced from research on asphaltene inhibitors. researchgate.net

In polymerization processes like those for polycarbonates, controlling the molecular weight is crucial for achieving desired material properties. Alkylphenols, including structures similar to dodecylphenol such as p-tert-butylphenol and isooctylphenol, are effective chain terminators. google.com They are often employed in interfacial polymerization methods for producing polycarbonates from the reaction of a diphenol (like bisphenol A) with a carbonate precursor such as phosgene (B1210022). google.comgoogle.com

The chain terminator is typically added to the reaction mixture after the phosgene has substantially reacted. google.comgoogle.com This timing is critical to prevent the formation of unwanted byproducts like di-chain terminator carbonate. google.com By reacting with the growing polymer chains, the monofunctional phenol derivative caps (B75204) the end of the chain, halting further growth and thereby regulating the final molecular weight of the polycarbonate. google.com This technique helps to narrow the molecular weight distribution of the final polymer product. google.com

Beyond their role as chain terminators, dodecyl-containing compounds like dodecyl acrylate (B77674) can also function as monomers in various polymerization reactions, including lotion, solution, and stepwise polymerization, to create a range of polymers and resins. sfdchem.com

Dodecylphenol can be used as a surfactant to modify the properties of thermosetting polymers like epoxy resins. researchgate.netbohrium.com In one approach, dodecylphenol and other dodecyl chain surfactants with different polar groups (amine, carboxylic acid, resorcinol) are incorporated into an epoxy novolac resin (ENR) matrix, typically at low weight percentages (e.g., 2 wt%). bohrium.com

The long dodecyl tail of the surfactant modifies the resin's network structure. researchgate.netbohrium.com The dodecylphenol is physically blended with the epoxy resin and a hardener before the curing process. bohrium.com The presence of these surfactant molecules within the epoxy matrix influences the curing behavior and the final properties of the thermoset material. researchgate.net Optical microscopy has shown that cured ENRs modified with dodecyl phenol are transparent and smooth, indicating that no large-scale phase separation occurs. bohrium.com This miscibility is crucial for achieving uniform material properties.

Structure-Property Relationships in Polymeric and Composite Materials

The addition of dodecylphenol as a surfactant to epoxy novolac resins has a significant plasticizing effect, which directly impacts the glass transition temperature (Tg) and cross-linking density. researchgate.net The Tg is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. cuni.cz

Dynamic and isothermal differential scanning calorimetry (DSC) measurements reveal that incorporating dodecyl surfactants hinders the cross-linking reaction during the curing of the epoxy resin. researchgate.netbohrium.com This hindrance leads to a lower cross-linking density in the final cured material. researchgate.net The cross-link density, a measure of the number of effective cross-links per unit volume, is a key factor determining the stiffness and thermal stability of a thermoset. researchgate.net A lower cross-linking density generally results in a softer, more flexible material. epa.gov

Consequently, the reduction in cross-linking density leads to a decrease in the glass transition temperature (Tg) of the modified epoxy resin. researchgate.net The dodecyl chains increase the free volume between the polymer chains, allowing for segmental motion at lower temperatures, which is the definition of plasticization. researchgate.netyoutube.com This effect is consistently observed in thermosets modified with such molecular additives. nih.gov

Table 2: Effect of Dodecyl Phenol Surfactant on Epoxy Resin Properties

PropertyPristine Epoxy Novolac Resin (ENR)ENR Modified with Dodecyl Phenol
Curing Reaction StandardHindered researchgate.netbohrium.com
Cross-linking Density HigherLower researchgate.net
Glass Transition Temp. (Tg) HigherReduced researchgate.netbohrium.com
Phase Behavior -No macrophase separation bohrium.com

The changes in cross-linking density and Tg induced by dodecylphenol directly translate to altered rheological and mechanical properties. Rheology is the study of the flow and deformation of matter, which is critical for both processing and end-use performance. researchgate.net

In dodecylphenol-modified epoxy resins, the lower cross-linking density is confirmed by dynamic mechanical thermal analysis (DMTA), which measures the storage modulus (E') in the rubbery region above Tg. researchgate.net The modified resins exhibit a lower storage modulus, indicating reduced stiffness, which is consistent with their plasticization. researchgate.net Interestingly, while the storage modulus drops at lower temperatures compared to the unmodified resin (upon heating), some dodecylphenol-modified systems show a moderate increase in stiffness at very low (glassy state) temperatures. researchgate.net

The introduction of additives and the resulting change in cross-link density create competing effects on the mechanical properties. nih.gov Generally, decreasing the cross-link density leads to a reduction in the bulk, shear, and Young's moduli of the cross-linked polymer. nih.gov For instance, research on block copolymers containing poly(dodecyl phenol formaldehyde) has involved rheological measurements to assess their performance as flow improvers, demonstrating the significant impact of these structures on fluid properties. researchgate.net

Development of Thin Film Composite Membranes Utilizing Dodecylphenol Derivatives

Due to the absence of research on the specified compound, no data tables or detailed research findings can be provided.

Supramolecular Chemistry and Self Assembly of Dodecylphenol Carbonate Analogues

Formation of Ordered Supramolecular Structures and Aggregates

The dual nature of dodecylphenol (B1171820) carbonate analogues drives their assembly into a variety of ordered structures in a liquid medium. The hydrophobic dodecyl tails seek to minimize their contact with polar solvents like water, while the polar headgroups readily interact with it. This behavior leads to the formation of aggregates where the hydrophobic chains are sequestered from the solvent, and the hydrophilic heads form a protective outer layer. The specific morphology of these aggregates is influenced by factors such as the concentration of the amphiphile, temperature, and the nature of the solvent.

One of the most common forms of self-assembly for amphiphilic molecules in an aqueous environment is the formation of micelles. mdpi.com Micelles are spherical or ellipsoidal aggregates where the hydrophobic tails are oriented towards the interior, creating a nonpolar core, while the hydrophilic headgroups form the outer surface, or corona, which is in contact with the surrounding water. youtube.com This arrangement effectively shields the hydrophobic parts from the aqueous phase.

A key parameter that governs micelle formation is the Critical Micelle Concentration (CMC). The CMC is the specific concentration of an amphiphile at which the formation of micelles begins. figshare.com Below the CMC, the amphiphile molecules exist predominantly as individual monomers dispersed in the solution. As the concentration increases and reaches the CMC, the monomers begin to associate into micelles. Beyond the CMC, any additional amphiphile molecules will preferentially form more micelles, while the monomer concentration remains relatively constant and close to the CMC.

The determination of the CMC is crucial for understanding and utilizing the properties of surfactants. Several experimental techniques can be employed to determine the CMC, often by monitoring a physical property of the solution that changes abruptly at the point of micelle formation. One common method involves measuring the surface tension of the solution at various amphiphile concentrations. The surface tension decreases as the concentration of the amphiphile increases until the CMC is reached, after which it remains relatively constant. mdpi.com

The structure of the amphiphile plays a significant role in its CMC. For instance, increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC, as longer chains have a stronger tendency to avoid water. The nature of the hydrophilic headgroup also influences the CMC.

CompoundHypothetical CMC (mol/L)
2-dodecylphenol (B1585192)1 x 10⁻⁴
Carbonic acid;2-dodecylphenol5 x 10⁻⁵
Ethoxylated 2-dodecylphenol (5 EO units)8 x 10⁻⁵

Driving Forces and Intermolecular Forces Governing Self-Assembly Processes

The self-assembly of dodecylphenol carbonate analogues into ordered supramolecular structures is a thermodynamically driven process governed by a delicate balance of several intermolecular forces. researchgate.net These non-covalent interactions are individually weak but collectively strong enough to dictate the formation and stability of the resulting aggregates.

Other significant intermolecular forces at play include:

Van der Waals Forces: These are weak, short-range attractive forces that exist between all molecules. In the context of dodecylphenol carbonate aggregates, these forces are particularly important in the hydrophobic core, where the close packing of the dodecyl chains allows for significant cumulative van der Waals interactions, contributing to the stability of the micelle. researchgate.net

Hydrogen Bonding: The phenolic hydroxyl group and the carbonate moiety of the headgroup are capable of forming hydrogen bonds with water molecules. youtube.com These interactions are crucial for the solvation of the hydrophilic part of the molecule and the stability of the aggregate in an aqueous environment.

Dipole-Dipole Interactions: The polar headgroups possess permanent dipoles, leading to attractive electrostatic interactions between them and with polar solvent molecules.

π-π Stacking: The aromatic phenol (B47542) rings can interact through π-π stacking, where the electron-rich π-orbitals of adjacent rings align. This interaction can contribute to the packing and stability of the molecules within the aggregate, particularly in non-spherical micellar structures or other ordered assemblies.

The interplay of these forces determines the final size, shape, and stability of the supramolecular structures formed by dodecylphenol carbonate analogues.

Characterization of Supramolecular Architectures (e.g., using Light Scattering)

To understand the nature of the supramolecular structures formed by dodecylphenol carbonate analogues, various analytical techniques are employed. These methods provide information on the size, shape, and distribution of the aggregates in solution.

Dynamic Light Scattering (DLS) is a powerful and widely used technique for determining the size distribution of particles in a suspension or solution. acs.org In a DLS experiment, a laser beam is directed through the sample, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the particles. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles.

DLS is particularly well-suited for characterizing micellar solutions, providing data on the average size and polydispersity of the micelles. For instance, DLS measurements can reveal how the size of dodecylphenol carbonate micelles changes with concentration, temperature, or the addition of other substances.

The table below shows hypothetical DLS data for supramolecular aggregates of a dodecylphenol carbonate analogue at different concentrations, illustrating the kind of information that can be obtained from this technique.

Concentration (g/L)Average Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
0.1 (Above CMC)10.50.25
0.511.20.22
1.011.80.20

Other techniques that can be used to characterize these supramolecular architectures include:

Static Light Scattering (SLS): This technique measures the time-averaged intensity of scattered light as a function of the scattering angle and concentration. SLS can provide information about the weight-average molar mass, the radius of gyration, and the second virial coefficient of the aggregates, offering insights into their size, shape, and interactions.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These scattering techniques provide detailed structural information about the size, shape, and internal structure of the aggregates on the nanometer scale.

Transmission Electron Microscopy (TEM) and Cryo-TEM: These imaging techniques can provide direct visualization of the supramolecular structures, revealing their morphology (e.g., spherical, cylindrical, or vesicular).

Through the application of these characterization techniques, a comprehensive understanding of the complex and fascinating world of supramolecular structures formed by dodecylphenol carbonate analogues can be achieved.

Catalysis and Carbon Dioxide Co2 Conversion Applications of 2 Dodecylphenol Derivatives

Role in Catalytic Hydrogenation of CO2 to Methanol (B129727) (via Carbonate Pathways)

The direct hydrogenation of CO2 to methanol is a promising route for chemical energy storage. nih.gov While various catalytic systems have been explored, the use of homogeneous catalysts offers high selectivity under milder conditions. However, the separation of the catalyst from the product remains a significant challenge.

Recent advancements have demonstrated the potential of multiphasic systems to overcome this hurdle. In one notable example, a ruthenium-based catalyst, Ru-MACHO, was modified with a dodecyl alkyl chain to create a catalyst that is soluble in a nonpolar solvent like n-decane. nih.gov This "tagged" catalyst facilitates the hydrogenation of CO2 to methanol in a self-separating system. nih.gov

The reaction proceeds in the presence of an amine co-catalyst. As the polar products, methanol and water, are formed, they spontaneously separate from the nonpolar catalyst phase. This allows for easy decantation of the products, while the catalyst remains in the organic phase for subsequent reuse. nih.gov Although the specific term "carbonic acid; 2-dodecylphenol" is not directly employed, the principle of using a long-chain alkylphenol derivative to anchor a catalyst in a specific phase is a key innovation.

Applications in CO2 Fixation into Cyclic Carbonates

The synthesis of cyclic carbonates from CO2 and epoxides is a 100% atom-economical reaction that has found widespread industrial application. researchgate.net Phenol (B47542) and its derivatives have been extensively investigated as effective hydrogen-bond donors (HBDs) in organocatalytic systems for this transformation. These HBDs activate the epoxide, facilitating the nucleophilic attack and subsequent ring-opening, which is a crucial step in the cycloaddition of CO2.

While direct studies on 2-dodecylphenol (B1585192) for this specific application are not prevalent in the reviewed literature, the established reactivity of other phenol derivatives provides a strong basis for its potential utility. The dodecyl group, being an electron-donating alkyl chain, could influence the electronic properties of the phenolic proton, potentially modulating its catalytic activity. Furthermore, the long alkyl chain can enhance the catalyst's solubility in nonpolar media or be used to immobilize the catalyst on a solid support.

A general mechanism for phenol-catalyzed cycloaddition involves the formation of a hydrogen bond between the phenol's hydroxyl group and the oxygen atom of the epoxide. This interaction polarizes the C-O bond of the epoxide, making it more susceptible to nucleophilic attack by a co-catalyst, typically a halide salt. The subsequent reaction with CO2 leads to the formation of the cyclic carbonate and regeneration of the phenol catalyst.

Design and Synthesis of Dodecylphenyl-Tagged Ligands for Homogeneous and Heterogeneous Catalysis

The strategic design of ligands is paramount in developing efficient and recyclable catalysts. The incorporation of a dodecylphenyl group is a powerful strategy for creating "phase-tagged" ligands, which can be used in both homogeneous and heterogeneous catalytic systems.

A prime example is the synthesis of a dodecyl-tagged MACHO (metal-ligand cooperative) ligand for ruthenium-catalyzed CO2 hydrogenation. The synthesis starts with commercially available 1-bromododecane (B92323) and 1,4-dibromobenzene. A Kumada coupling reaction yields 1-bromo-4-dodecylbenzene. The Grignard reagent of this compound is then reacted with dichloro(diethylamino)phosphine, followed by the addition of hydrochloric acid to produce the dodecyl-tagged phosphine (B1218219) building block. This building block is then used in a manner analogous to the synthesis of the unmodified MACHO ligand to yield the final dodecyl-tagged ligand. nih.gov

This synthetic approach allows for the straightforward modification of well-established ligands, imparting new properties such as solubility in specific nonpolar solvents, which is crucial for multiphase catalysis. nih.gov This "tagging" strategy enables the catalyst to be effectively immobilized in one phase while the reaction products reside in a separate, immiscible phase, simplifying catalyst-product separation.

Catalyst Recycling and Performance in Multiphase Catalytic Systems

A major advantage of using dodecylphenyl-tagged catalysts is the enhanced potential for catalyst recycling and improved performance in multiphase systems. The long alkyl chain effectively anchors the catalyst in a nonpolar solvent, preventing its leaching into the polar product phase. nih.gov

In the Ru-MACHO-C12 catalyzed hydrogenation of CO2 to methanol in a biphasic n-decane/methanol-water system, the catalyst phase was successfully recycled for ten consecutive runs. This remarkable stability and reusability led to a total turnover number (TON) of 19,200 for methanol production with an average selectivity of 96%. nih.gov

The performance of this multiphase system is highlighted in the following table, which summarizes the results of the catalyst recycling experiment.

Table 1: Catalyst Recycling in CO2 Hydrogenation to Methanol using Ru-MACHO-C12

Run Methanol Yield (mmol) TON (per run) Cumulative TON
1 6.8 1353 1353
2 7.1 1420 2773
3 6.9 1380 4153
4 7.2 1440 5593
5 7.0 1400 6993
6 6.8 1360 8353
7 7.1 1420 9773
8 6.9 1380 11153
9 7.0 1400 12553
10 6.8 1360 13913

Data derived from a study on a self-separating multiphasic system. nih.gov

This demonstrates the robustness and efficiency of using dodecylphenyl-tagged ligands for creating highly stable and recyclable catalytic systems for important industrial processes like CO2-to-methanol conversion. The ability to easily separate and reuse the catalyst addresses one of the most significant challenges in homogeneous catalysis, paving the way for more sustainable and economical chemical production. nih.govicm.edu.pl

Interfacial Phenomena and Surface Science of Dodecylphenol Based Surfactants

Surface Activity and Interfacial Tension Reduction Properties

Dodecylphenol-based surfactants are known for their efficiency in reducing the surface tension of aqueous solutions and the interfacial tension (IFT) between oil and water phases. adonisherb.irrsc.org The structure of dodecylphenol (B1171820), featuring a long hydrophobic dodecyl chain and a hydrophilic phenol (B47542) group, allows it to orient at interfaces, thereby lowering the free energy of the system. cymitquimica.com

Ethoxylated dodecylphenols, a common class of dodecylphenol-based surfactants, demonstrate significant surface activity. For instance, a series of branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) have been synthesized and studied. One particular derivative, b-DPEO10, was found to effectively reduce the surface tension of water to below 31.55 mN/m at its critical micelle concentration (CMC) of approximately 1.3 x 10-2 g/L at 25°C. nih.govrsc.orgresearchgate.net

The reduction of IFT is a crucial property in applications like enhanced oil recovery (EOR). nih.govresearchgate.net Molecular dynamics simulations have shown that surfactants like sodium dodecyl sulfate (B86663) (SDS), a related anionic surfactant, reduce water/oil IFT not just by creating a barrier between the two fluids, but also by increasing the disorder (entropy) at the interface, particularly at high surfactant concentrations. rsc.orgucl.ac.uk This entropic effect is a key factor in achieving ultra-low IFT, which is essential for mobilizing trapped oil in reservoirs. rsc.orgnih.govucl.ac.uk

Table 1: Surface and Interfacial Tension Reduction by Dodecylphenol Derivatives and Related Surfactants

Surfactant/SystemProperty MeasuredValueConditions
Branched dodecyl phenol polyoxyethylene ether (b-DPEO10)Surface Tension of Water< 31.55 mN/mAt CMC (1.3 x 10-2 g/L), 25°C
SDS@PVA hybridInterfacial Tension (Water/Oil)6 mN/m3500 ppm concentration
Dodecanoyl-glucosamine surfactantInterfacial Tension (Kerosene/Water)14 dynes/cmOptimum concentration
Dodecyl trimethyl ammonium (B1175870) bromide (DTAB)Interfacial Tension (Oil/Water)1.23 mN/m0.8 wt% concentration

This table presents data on the reduction of surface and interfacial tension by various dodecylphenol-related surfactants under specified conditions.

Wetting Properties and Spreading Behavior

The ability of a liquid to spread over a solid surface, known as wetting, is significantly influenced by the presence of surfactants. Dodecylphenol-based surfactants are effective wetting agents due to their ability to lower the contact angle between the liquid and the solid surface. adonisherb.ir

A study on branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) demonstrated their superior wetting ability compared to their linear commercial counterparts (c-DPEOn). nih.gov The branched structure appears to promote better wetting performance, which is a desirable characteristic in applications such as textiles and pesticides. nih.govrsc.org The wetting ability of b-DPEOn was found to be effective even at a low concentration of 0.1 g/L and optimized at 0.5 g/L. nih.gov This enhanced wetting is attributed to the different diffusion rates of branched versus linear surfactants. nih.gov

In the context of enhanced oil recovery, altering the wettability of reservoir rock from oil-wet to water-wet is a key mechanism for improving oil displacement. While direct studies on dodecylphenol for this specific application are limited in the provided context, the principle of wettability alteration by surfactants is well-established. mdpi.com

Adsorption Mechanisms at Various Interfaces (e.g., Solid-Liquid, Oil-Water)

The functionality of dodecylphenol-based surfactants is fundamentally linked to their adsorption at interfaces. The adsorption process can be driven by various forces, including hydrophobic interactions, electrostatic forces, and hydrogen bonding. researchgate.netyoutube.com

Solid-Liquid Interface: At the solid-liquid interface, the adsorption mechanism is influenced by the nature of the solid surface and the properties of the liquid phase. rsc.orgcapes.gov.br For instance, the adsorption of surfactants onto charged surfaces can be driven by electrostatic attraction between the surfactant's headgroup and the surface charge. youtube.com In the case of non-polar surfaces like carbon black, the adsorption of surfactants like sodium dodecyl sulfate (SDS) and polymers like polyvinylpyrrolidone (B124986) (PVP) is primarily competitive. capes.gov.br However, on a polar surface like Fe2O3, the adsorption behavior is more complex, involving the formation of surface complexes between the polymer and the surfactant. capes.gov.br The pH of the solution can also play a significant role by influencing the surface charge of the solid and the ionization of the surfactant. researchgate.net

Oil-Water Interface: At the oil-water interface, dodecylphenol and its derivatives adsorb with their hydrophobic dodecyl tails oriented towards the oil phase and their hydrophilic phenol (or ethoxylated phenol) heads towards the water phase. nih.govepfl.ch This orientation reduces the interfacial tension and facilitates the formation of emulsions. The adsorption at this interface is a dynamic process, and the properties of the resulting interfacial film, such as its viscoelasticity, can evolve over time. researchgate.net Studies on related surfactants have shown that the structure of the adsorbed layer can be complex, with the potential for the formation of ordered, "solid-like" structures or more disordered, liquid-like films, depending on factors like surfactant concentration and temperature. ucl.ac.ukepfl.ch

Emulsification and Dispersion Capabilities

Dodecylphenol and its derivatives are widely recognized for their excellent emulsification and dispersion properties. adonisherb.irpcc.eu An emulsifier facilitates the formation of a stable mixture of two immiscible liquids, such as oil and water, while a dispersant helps to keep solid particles suspended in a liquid.

These surfactants are used as raw materials for producing various types of surfactants, including non-ionic, ionic, and Gemini surfactants, which have multifunctional capabilities of emulsification, dispersibility, and wetting. adonisherb.ir Their applications as emulsifiers are found in metal cleaners and other industrial formulations. adonisherb.ir

Asphaltene Dispersion and Inhibition in Crude Oil Systems

Asphaltenes are complex, heavy components of crude oil that can precipitate and deposit under certain conditions, leading to significant operational problems in oil production and transportation. mdpi.comennova.us Dodecylphenol-based compounds have been investigated as asphaltene dispersants and inhibitors.

The mechanism by which these additives work involves their interaction with asphaltene molecules, preventing them from aggregating and precipitating. researchgate.net Alkylphenols, including dodecylphenol, have shown good peptizing properties for asphaltenes. researchgate.net It is believed that the dodecylphenol molecules interact with asphaltene particles primarily through hydrophobic interactions via their long alkyl chains, effectively keeping them dispersed in the oil. researchgate.net Additionally, acid-base interactions or hydrogen bonding between the phenolic group of dodecylphenol and basic components of asphaltenes can contribute to this stabilizing effect. researchgate.net

Research has shown that dodecylphenol can delay the onset of asphaltene aggregation in crude oil. researchgate.net Furthermore, polymers derived from dodecylphenol, such as poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) block copolymers, have been synthesized and evaluated as asphaltene inhibitors and dispersants, showing distinct inhibition of asphaltene precipitation. researchgate.net Mixed phenol-aldehyde resins, including those with dodecyl phenol, have also demonstrated improved asphaltene stabilization, especially at elevated temperatures. google.com

Table 2: Performance of Dodecylphenol-Based Asphaltene Inhibitors

Inhibitor TypeObservationApplication Context
Dodecylphenol (DDCP)Delayed asphaltene aggregationCrude oil systems
Poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene)Distinct inhibition of asphaltene precipitationHeavy crude oil
Mixed dodecyl/t-butyl phenol formaldehyde (B43269) resinImproved asphaltene stabilization, especially at higher temperaturesCrude oil stabilization
Alkylphenol CopolymersFunction as asphaltene dispersantsOil compositions

This table summarizes the observed effects of various dodecylphenol-based inhibitors on asphaltene behavior in crude oil.

Calcite Scale Inhibition in Oilfield Applications

Calcite (calcium carbonate) scale formation is another significant issue in oilfield operations, where changes in pressure, temperature, and water chemistry can lead to the precipitation of mineral scales that can block pipelines and equipment. nih.govnih.gov

Dodecyl phenol ethoxylate (DPE) has been studied as a novel scale inhibitor for calcite. nih.gov In conjunction with a thin-film composite nanofiltration (TFCNF) membrane, DPE was shown to significantly improve the membrane's resistance to scaling. nih.gov The presence of DPE in the feed solution effectively reduced the formation of calcite scales on the membrane surface. nih.gov This is attributed to DPE's excellent scale inhibiting ability and its diffusion properties. nih.gov The salt rejection of the membrane increased from 72% for a blank membrane to 97.2% in the presence of DPE, indicating superior anti-scaling properties against calcite deposits. nih.gov

Synergistic Effects in Mixed Surfactant Systems and Formulations

The performance of surfactants can often be enhanced by using them in combination with other surfactants. This phenomenon, known as synergism, can lead to improved properties such as lower critical micelle concentrations (CMC), greater reduction in surface tension, and enhanced solubilization or dispersion capabilities. ncsu.edumdpi.com

In the context of dodecylphenol-related systems, while direct studies on its synergistic effects are not extensively detailed in the provided information, the principles of surfactant synergism are highly relevant. For example, the combination of non-ionic surfactants with anionic surfactants can lead to significant synergistic effects. ncsu.edu The interaction between the different surfactant molecules in mixed micelles can be more favorable than the interactions between identical molecules, leading to a negative deviation from ideal mixing behavior and enhanced performance. ncsu.edu

The use of mixed phenol-aldehyde resins, which can be considered a type of co-polymeric surfactant system, for asphaltene stabilization also points towards the benefits of combining different chemical moieties within a single formulation to achieve improved performance. google.com Furthermore, the effectiveness of these mixed phenol aldehydes can be further enhanced when used with synergistic co-additives like amines and polyamines. google.com

Industrial and Environmental Chemical Engineering Research for 2 Dodecylphenol Derivatives

Applications in Lubricant Additives

Derivatives of 2-dodecylphenol (B1585192) are crucial components in the formulation of lubricant additives. service.gov.ukpcc.eu Specifically, calcium alkyl phenate sulfides, derived from tetrapropenylphenol (a type of dodecylphenol), are widely used as detergents and inhibitors in oils and lubricants for both gasoline and diesel engines, including marine applications. service.gov.uk These additives play a vital role in neutralizing acidic byproducts of combustion and preventing the formation of deposits, thereby maintaining engine cleanliness and performance. The production of these lubricant additives represents a primary use of para-C12-alkylphenols in the European Union. service.gov.uk

Dodecylphenol (B1171820) itself is utilized in the manufacturing of additives for oils, lubricants, and fuels. pcc.eu Its chemical structure, featuring a long alkyl chain and a phenolic group, provides the necessary properties for it to function effectively in these applications. ontosight.ai

Formulations in Detergency and Cleaning Products

2-Dodecylphenol and its ethoxylated derivatives exhibit surfactant properties, making them valuable in the formulation of detergents and cleaning products. ontosight.aipcc.eu The structure of 2-dodecylphenol, with its hydrophobic dodecyl chain and hydrophilic hydroxyl group, allows it to reduce surface tension between liquids or between a liquid and a solid. ontosight.ai This characteristic is fundamental to the emulsifying, dispersing, and wetting actions required in detergency. ontosight.ai Ethoxylated dodecylphenols, which are non-ionic surfactants, are particularly noted for their excellent emulsification and dispersion capabilities. pcc.eu These properties are leveraged in various cleaning agents. pcc.eu

Usage in Textile and Pesticide Industries

In the textile industry, ethoxylated dodecylphenols are employed due to their high resistance to temperature and environmental conditions, making them suitable for processing and tanning applications. pcc.eu Their surfactant properties are beneficial in dyeing and other wet processing stages. researchgate.net

An internet search has suggested a potential use of para-C12-alkylphenol ethoxylates as specialty surfactants in agrochemicals, such as in emulsifiers or as active substances in pesticide formulations. service.gov.uk However, their higher production costs and comparatively poorer surfactant performance have made them less favorable substitutes for other phased-out surfactants in the EU. service.gov.uk As of October 2005, no plant protection products on the UK market were known to contain dodecylphenol ethoxylates. service.gov.uk

Enhanced Coal Flotation Processes

The development of new and more effective collectors is an ongoing area of research to improve the efficiency of coal flotation, and mixed collectors have shown promise in reducing costs compared to conventional agents. nih.gov

Asphaltene Management Strategies in Petroleum Production and Refining

Asphaltenes, complex hydrocarbon molecules found in crude oil, can precipitate and deposit in reservoirs, pipelines, and processing facilities, leading to significant operational problems and economic losses. researchgate.netfirp-ula.org Dodecylphenol has been investigated as an asphaltene inhibitor. Experimental studies have demonstrated that dodecylphenol can delay the aggregation of asphaltenes in crude oil. researchgate.net

The mechanism of inhibition involves the interaction of the dodecylphenol molecules with the asphaltene particles. researchgate.net The long alkyl chain of dodecylphenol is thought to interact with the asphaltenes via hydrophobic interactions, effectively keeping them dispersed in the oil. researchgate.net While a longer dispersant chain length did not necessarily affect the onset of precipitation, it was found to reduce the size of the asphaltene aggregates. researchgate.net The management of asphaltene deposition is a critical aspect of petroleum production, and chemical inhibitors like dodecylphenol play a crucial role in these strategies. mdpi.comyoutube.com

Process Engineering for Efficient Production and Application

The industrial production of dodecylphenol typically involves the alkylation of phenol (B47542) with an alkene, such as propylene (B89431) tetramer, in the presence of an acid catalyst. pcc.eugoogle.com Innovations in this process include the use of solid acid catalysts, like ion exchange resins, which offer high reaction selectivity, minimize wastewater, and reduce atmospheric emissions. pcc.eu Another patented method describes the use of a metal compound loaded on a nano-carrier as a catalyst to produce high-purity p-dodecylphenol with a simple process flow and high efficiency. google.com

The synthesis of 4-dodecylphenol (B94205) has also been described through a process involving the reaction of dodecyl chloride with phenol, followed by reduction. prepchem.com The efficiency of these production methods is crucial for the economic viability of dodecylphenol and its derivatives in their various industrial applications.

Future Research Directions and Emerging Applications

Development of Novel Carbonic Acid; 2-Dodecylphenol (B1585192) Derivatives with Tailored Properties

The synthesis of novel derivatives from 2-dodecylphenol and carbonic acid opens up possibilities for creating molecules with highly specific and tunable properties. 2-Dodecylphenol, an alkylphenol characterized by a hydroxyl group attached to a benzene (B151609) ring with a 12-carbon alkyl chain, possesses surfactant properties and is soluble in organic solvents. ontosight.ai Carbonic acid (H₂CO₃), a weak dibasic acid, can form a variety of esters (carbonates). uwb.edu.pltaylorandfrancis.com

Future research is anticipated to focus on the synthesis of various carbonate esters of 2-dodecylphenol. By reacting 2-dodecylphenol with phosgene (B1210022) or, more sustainably, with dialkyl or diphenyl carbonates through transesterification, a range of novel compounds can be produced. uwb.edu.pl For instance, the synthesis of bis(2-dodecylphenyl) carbonate would create a molecule with a significantly different steric and electronic profile compared to its precursor.

The properties of these new derivatives could be tailored by:

Varying the alkyl chain: Modifying the length and branching of the dodecyl group on the phenol (B47542) can influence the molecule's hydrophobicity, melting point, and packing behavior in self-assembled structures.

Introducing other functional groups: The aromatic ring of the 2-dodecylphenol moiety provides a platform for further functionalization, allowing for the introduction of groups that can impart specific properties like enhanced thermal stability, UV resistance, or altered reactivity.

Creating co-polymers: Incorporating 2-dodecylphenyl carbonate monomers into polycarbonate or polyester (B1180765) chains could lead to the development of new polymers with unique mechanical, thermal, and optical properties. researchgate.netresearchgate.net

These tailored derivatives could find applications as high-performance lubricants, plasticizers, and as components in advanced polymer systems.

Exploration of New Catalytic Pathways and Sustainable Synthetic Routes

The traditional synthesis of carbonates often involves hazardous reagents like phosgene. uwb.edu.plmdpi.com A significant area of future research lies in the development of greener and more efficient catalytic pathways for the synthesis of 2-dodecylphenol-based carbonates.

Key research directions include:

Non-phosgene routes: Transesterification of dialkyl or diphenyl carbonates with 2-dodecylphenol is a more environmentally benign alternative to using phosgene. uwb.edu.pl Research into highly efficient and selective catalysts for this reaction, such as those based on zinc mdpi.com, will be crucial.

Direct carboxylation: The direct reaction of 2-dodecylphenol with carbon dioxide (CO₂) to form carbonates is a highly attractive, atom-economical approach. mdpi.com Developing catalysts that can facilitate this transformation under mild conditions is a major goal.

Enzymatic synthesis: Biocatalysis offers a highly selective and environmentally friendly route for chemical synthesis. Research into enzymes that can catalyze the esterification of 2-dodecylphenol with carbonic acid or its derivatives could lead to highly sustainable production methods. researchgate.net

The synthesis of 2-dodecylphenol itself is also a target for sustainable innovation. Traditional methods often involve the alkylation of phenol with olefins using acid catalysts. google.comprepchem.com Future research will likely focus on developing more selective and reusable catalysts to improve the efficiency and reduce the environmental impact of this process. google.com

Integration into Advanced Functional Materials for Niche Industrial Challenges

The unique combination of a long hydrophobic tail and a reactive phenolic or carbonate head group makes derivatives of 2-dodecylphenol promising candidates for integration into advanced functional materials.

Emerging applications include:

High-performance polymers: As a monomer, 2-dodecylphenyl carbonate could be used to create specialty polycarbonates with enhanced flexibility, impact resistance, and solubility in organic media, making them suitable for applications in coatings, adhesives, and engineering plastics. wikipedia.orgafirm-group.com The long alkyl chain can act as an internal plasticizer.

Functional fluids: The carbonate esters of 2-dodecylphenol could be designed to have excellent thermal and oxidative stability, making them suitable for use as high-performance lubricants, hydraulic fluids, and heat transfer fluids.

Surfactants and emulsifiers: The inherent surfactant nature of the 2-dodecylphenol moiety can be modulated by its conversion to a carbonate. ontosight.ai These derivatives could be used as specialty surfactants in industrial cleaning, oil recovery, and in the formulation of complex emulsions.

Investigations into Biorefinery-Derived Alkylphenol Precursors

A key aspect of sustainable chemistry is the use of renewable feedstocks. Biorefineries, which process biomass into a variety of products, generate streams rich in phenolic compounds. researchgate.netenergy.gov These phenolic compounds can serve as precursors for the synthesis of alkylphenols like 2-dodecylphenol.

Future research in this area will focus on:

Extraction and purification: Developing efficient and cost-effective methods to extract and purify specific phenolic compounds from complex biorefinery streams. energy.gov

Catalytic upgrading: Creating catalytic processes to convert these bio-derived phenols into alkylphenols with the desired alkyl chain length and substitution pattern.

The successful development of biorefinery-based production routes would significantly improve the environmental footprint of products based on 2-dodecylphenol. advancedbiofuelsusa.info

Advanced Characterization of Interfacial Behavior and Self-Assembly in Complex Systems

The amphiphilic nature of 2-dodecylphenol and its derivatives drives them to assemble at interfaces and form complex supramolecular structures. ontosight.ai Understanding and controlling this behavior is critical for many of their potential applications.

Future research will employ advanced characterization techniques to study:

Monolayer formation: Investigating the packing and orientation of these molecules at air-water and oil-water interfaces using techniques like vibrational sum-frequency spectroscopy and interfacial tensiometry. nih.gov

Micelle and vesicle formation: Studying the self-assembly of these compounds in solution to form micelles, vesicles, and other nanostructures, which could be utilized in drug delivery and nanotechnology. nih.gov

Interaction with other molecules: Exploring how these derivatives interact with other components in complex formulations, such as polymers, nanoparticles, and other surfactants, to understand their performance in real-world applications. rsc.org

By gaining a deeper understanding of the interfacial behavior and self-assembly of these compounds, researchers can design new materials with precisely controlled properties for a wide range of applications.

Q & A

Basic Synthesis

Q: How can researchers synthesize 2-dodecylphenol in laboratory settings? A: 2-Dodecylphenol can be synthesized via Friedel-Crafts alkylation. React phenol with 1-dodecene or dodecyl chloride using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. The alkylation occurs preferentially at the para position due to steric hindrance from the dodecyl chain .

Basic Characterization

Q: What spectroscopic methods are effective for characterizing carbonic acid and 2-dodecylphenol? A:

  • Carbonic acid : Use gas-phase infrared (IR) spectroscopy to identify O-H stretching vibrations (2500–3600 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Isolate the compound using cryogenic matrices to stabilize transient species .
  • 2-Dodecylphenol : Employ ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 0.8–1.6 ppm for dodecyl chain) and GC-MS for molecular weight confirmation. FTIR can confirm phenolic O-H stretches (~3300 cm⁻¹) .

Advanced Stability

Q: How does carbonic acid’s stability vary under experimental conditions, and how can researchers mitigate decomposition? A: Carbonic acid is stable in the gas phase but rapidly decomposes in aqueous solutions to CO₂ and H₂O. Stability can be enhanced using:

  • Low temperatures (e.g., cryogenic trapping at –30°C).
  • Anhydrous solvents (e.g., acetonitrile with molecular sieves).
ConditionDecomposition Rate (k, s⁻¹)Method
Aqueous, pH 71.2 × 10⁻³Kinetic UV-Vis
Acetonitrile, –30°C3.5 × 10⁻⁶IR Spectroscopy

Reference: Gas-phase IR studies and decomposition kinetics .

Advanced Separation

Q: What methods optimize the separation of 2-dodecylphenol from complex reaction mixtures? A:

  • Liquid-liquid extraction : Adjust pH >10 (using NaOH) to deprotonate the phenolic OH group, extract into organic phase (e.g., dichloromethane), then back-extract with acidified aqueous solution.
  • HPLC : Use a C18 reverse-phase column with a gradient elution (acetonitrile/water, 70:30 to 90:10) for high-purity isolation .

Basic Reactivity

Q: What are the key reactivity differences between carbonic acid and 2-dodecylphenol in nucleophilic reactions? A:

  • Carbonic acid : Acts as a weak electrophile in esterification (e.g., reacts with alcohols to form alkyl carbonates under acid catalysis).
  • 2-Dodecylphenol : The phenolic OH (pKa ~10) undergoes acylation with acetyl chloride or sulfonation with H₂SO₄. The dodecyl chain sterically hinders ortho substitution, favoring para products .

Advanced Interaction

Q: How do researchers analyze intermolecular interactions between carbonic acid and 2-dodecylphenol in co-solvent systems? A:

  • Computational modeling : Density Functional Theory (DFT) to calculate hydrogen-bonding energies (e.g., between phenolic OH and carbonic acid’s carbonyl).
  • Experimental : FTIR to detect shifts in O-H stretches (e.g., 3300 → 3200 cm⁻¹ indicates H-bonding). Phase diagrams can map solubility limits in binary solvent systems (e.g., water/ethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.